

An In-Depth Technical Guide to the Physical Characteristics of Anilazine-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anilazine-d4**

Cat. No.: **B589025**

[Get Quote](#)

This technical guide provides a comprehensive overview of the known physical characteristics of **Anilazine-d4**. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on this isotopically labeled compound. Due to the limited availability of specific experimental data for **Anilazine-d4**, this guide also includes data for its non-deuterated analogue, Anilazine, for comparative purposes.

Introduction

Anilazine-d4 is the deuterated form of Anilazine, a triazine fungicide. Isotopic labeling is a critical tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

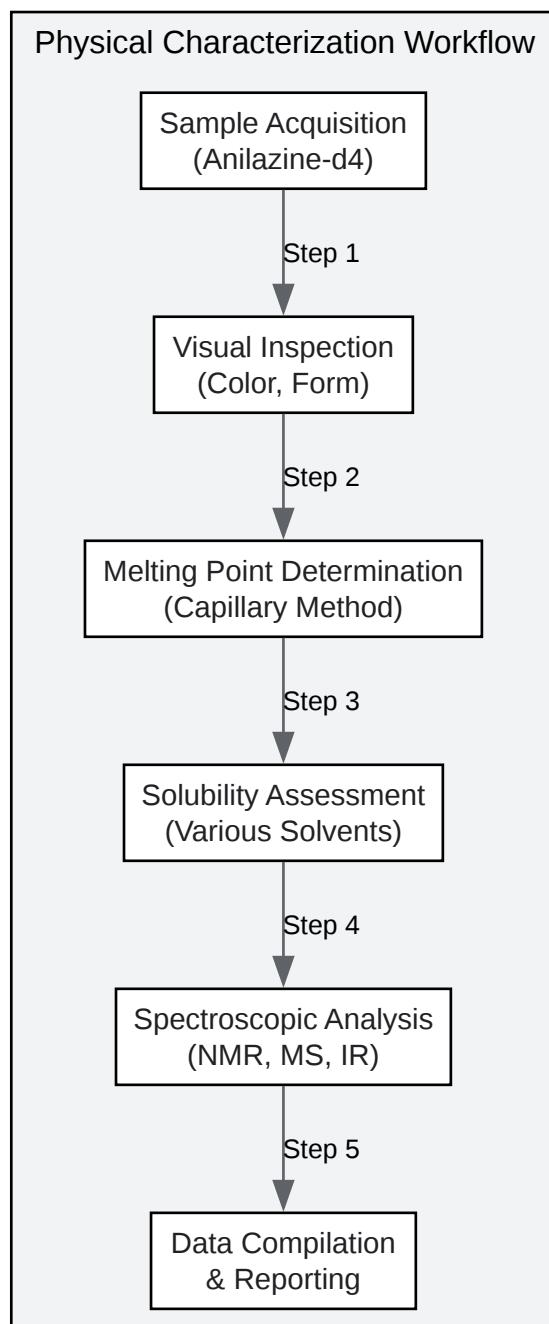
Understanding the physical properties of **Anilazine-d4** is essential for its proper handling, formulation, and application in these scientific contexts.

Physicochemical Properties

The physical properties of a compound are fundamental to its behavior in various experimental and environmental settings. The following tables summarize the available data for both **Anilazine-d4** and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of **Anilazine-d4**

Property	Value	Source
Chemical Name	4,6-Dichloro-N-(2-chlorophenyl)-3,4,5,6-d4)-1,3,5-triazin-2-amine	[1]
CAS Number	1219802-20-6	[1] [2] [3]
Molecular Formula	C ₉ HD ₄ Cl ₃ N ₄	[4]
Molecular Weight	279.55 g/mol	
Density (calculated)	1.6 ± 0.1 g/cm ³	
Boiling Point (calculated)	460.4 ± 47.0 °C at 760 mmHg	
Flash Point (calculated)	232.2 ± 29.3 °C	
Solubility	No Data Available	
Melting Point	Not Available	
Appearance	Not Available	


Table 2: Experimental Physical Properties of Anilazine (Non-Deuterated Analogue)

For reference, the experimentally determined physical properties of the non-deuterated form, Anilazine (CAS: 101-05-3), are provided below. These values can serve as an approximation for **Anilazine-d4**, although slight variations are expected due to the isotopic labeling.

Property	Value	Source
Appearance	White to tan crystals or white powder	
Melting Point	159 °C	
Solubility in Water	8 mg/L	
Solubility in Organic Solvents	Moderately soluble	
Molecular Formula	<chem>C9H5Cl3N4</chem>	
Molecular Weight	275.52 g/mol	

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of **Anilazine-d4** are not readily available in the public domain. However, standard methodologies for characterizing a solid organic compound would be employed. A generalized workflow for such a characterization is depicted below.

[Click to download full resolution via product page](#)

A generalized workflow for the physical characterization of a solid compound.

Methodology for Key Experiments:

- Appearance: The physical form and color of the compound are determined by visual inspection under ambient lighting and, if necessary, with the aid of a microscope.

- Melting Point: The melting point is a key indicator of purity and is typically determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- Solubility: The solubility of the compound is assessed by adding a small, known amount of the solid to a fixed volume of a solvent of interest (e.g., water, ethanol, acetone, toluene) at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed to determine the approximate solubility.

Conclusion

While specific experimental data for the physical characteristics of **Anilazine-d4** are limited, this guide provides the available information and offers data on its non-deuterated analogue, Anilazine, as a reference. The provided generalized experimental workflow and methodologies serve as a foundational approach for the physical characterization of this and similar compounds. For precise applications, it is recommended that these properties be determined experimentally for the specific batch of **Anilazine-d4** being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Anilazine-d4 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsoc.com [chemsoc.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Characteristics of Anilazine-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b589025#physical-characteristics-of-anilazine-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com